Aurachin D

Respiratory Chain Inhibition Cytochrome bd Oxidase Target Selectivity

Researchers studying bacterial respiration need tool compounds that distinguish between terminal oxidases. Aurachin D uniquely inhibits cytochrome bd while sparing cytochrome bo, unlike broad-spectrum Aurachin C. - Target selectivity: Cytochrome bd oxidase inhibitor (E. coli, M. tuberculosis) - Potency: Sub-micromolar activity; superior to clinical references vs. Leishmania donovani - Supply: Validated analytical data, immediate shipping

Molecular Formula C25H33NO
Molecular Weight 363.5 g/mol
CAS No. 108354-13-8
Cat. No. B027253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurachin D
CAS108354-13-8
Synonymsaurachin D
aurachin-D
Molecular FormulaC25H33NO
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC=CC=C2N1)CC=C(C)CCC=C(C)CCC=C(C)C
InChIInChI=1S/C25H33NO/c1-18(2)10-8-11-19(3)12-9-13-20(4)16-17-22-21(5)26-24-15-7-6-14-23(24)25(22)27/h6-7,10,12,14-16H,8-9,11,13,17H2,1-5H3,(H,26,27)/b19-12+,20-16+
InChIKeyJHMLNOXMSHURLQ-YEFHWUCQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aurachin D: Respiratory Chain Inhibitor for Antimicrobial Research


Aurachin D (CAS 108354-13-8) is a farnesylated quinolone alkaloid first isolated from the myxobacterium Stigmatella aurantiaca [1]. It belongs to a class of natural products characterized by a 4(1H)-quinolone core substituted at position 3 with an isoprenoid side chain [2]. Aurachin D acts as a potent inhibitor of the respiratory chain in both prokaryotes and eukaryotes, with a particular selectivity for the bacterial cytochrome bd oxidase [3]. This compound has garnered significant interest as a tool compound for investigating electron transport processes and as a lead structure for developing novel antibacterial and antiprotozoal agents [4].

Aurachin D: Unique Selectivity in Respiratory Chain Studies


Aurachins exhibit significant functional divergence based on subtle structural variations. Aurachin D demonstrates a distinct selectivity profile compared to closely related analogs like Aurachin C. While Aurachin C is a potent inhibitor of both cytochrome bo and bd oxidases in Escherichia coli, Aurachin D displays a marked selectivity for cytochrome bd, making it an essential tool for dissecting the specific roles of this terminal oxidase in bacterial physiology and pathogenesis [1]. Furthermore, structure-activity relationship (SAR) studies have shown that the farnesyl side chain length is critical for optimizing inhibitory activity against Mycobacterium tuberculosis cytochrome bd, and that shorter-chain analogs often exhibit reduced potency and selectivity [2]. Substituting Aurachin D with a generic quinolone or even a different aurachin risks losing this target specificity, thereby compromising experimental outcomes and the validity of mechanistic conclusions [3].

Aurachin D: Quantitative Differentiation Evidence


Cytochrome bd Selectivity vs. Aurachin C

Aurachin D displays a distinct selectivity profile for the cytochrome bd oxidase compared to Aurachin C. Studies on E. coli terminal oxidases demonstrate that while Aurachin C is a potent inhibitor of both cytochrome bo and cytochrome bd, Aurachin D preferentially inhibits cytochrome bd [1]. This functional divergence is critical for researchers aiming to specifically interrogate the role of cytochrome bd without confounding effects on other respiratory chain components.

Respiratory Chain Inhibition Cytochrome bd Oxidase Target Selectivity

Superior Antileishmanial Potency

Aurachin D exhibits remarkable in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis. Its IC50 value is significantly lower than those of the clinically used reference drugs benznidazole and miltefosine, indicating superior potency in this assay system [1].

Antiprotozoal Leishmaniasis Drug Discovery

High Antiplasmodial Selectivity

Aurachin D exhibits a high selectivity index (SI) against the malaria parasite Plasmodium falciparum. When compared to its cytotoxic effect on mammalian Vero cells, the compound shows an SI of 345, indicating a strong preference for inhibiting the parasite over causing general cellular toxicity [1].

Antimalarial Selectivity Index Cytotoxicity

Mycobacterial Cytochrome bd Inhibition

Aurachin D effectively inhibits the cytochrome bd oxidase in mycobacteria at sub-micromolar concentrations. This was demonstrated in Mycobacterium smegmatis, a model organism for M. tuberculosis, where aurachin D inhibited oxygen consumption in a dose-dependent manner, achieving 50% maximal inhibition for the wild-type strain [1]. This finding validates aurachin D as a potent and selective tool for probing the role of cytochrome bd in mycobacterial physiology and drug tolerance.

Mycobacterium Tuberculosis Cytochrome bd Inhibitor

Superior Mitochondrial Membrane Depolarization

Aurachin D induces a greater reduction in mitochondrial membrane potential compared to its shorter-chain analogues. In human U-2 OS osteosarcoma cells, treatment with aurachin D reduced the mitochondrial membrane potential to approximately 50% of the control, while shorter-chain analogues (compounds 9-11) only reduced it to 60-80% of the control [1]. This indicates that the full farnesyl side chain is critical for optimal mitochondrial membrane depolarization.

Mitochondrial Toxicity Structure-Activity Relationship Osteosarcoma

Unsurpassed Antiprotozoal Activity

Despite efforts to generate aurachin D derivatives with improved antiprotozoal properties through whole-cell biotransformation, none of the synthesized analogues exhibited superior activity compared to the natural product [1]. This suggests that the naturally occurring aurachin D possesses an already optimized structure, particularly for inhibiting Leishmania donovani, making it a privileged scaffold for further investigation.

Natural Product Biotransformation Antiprotozoal SAR

Aurachin D: Key Research Applications


Cytochrome bd Oxidase: Pathogenesis & Drug Tolerance

Aurachin D is the ideal tool compound for researchers studying the cytochrome bd oxidase in pathogenic bacteria like Mycobacterium tuberculosis and Escherichia coli. Its selective inhibition of cytochrome bd, as opposed to the broad inhibition by Aurachin C, allows for precise dissection of this terminal oxidase's contribution to bacterial survival under stress, biofilm formation, and antibiotic tolerance [1]. This application is supported by direct head-to-head selectivity data and sub-micromolar potency in mycobacteria [2].

Antileishmanial & Antimalarial Drug Lead

Given its superior in vitro potency against Leishmania donovani (surpassing clinical reference drugs) and high selectivity index against Plasmodium falciparum, Aurachin D serves as an excellent starting point for medicinal chemistry campaigns aimed at developing new antiprotozoal therapies [3][4]. Its optimized natural structure, which has not been improved upon by synthetic derivatives, underscores its value as a privileged scaffold [5].

Mitochondrial Bioenergetics & Cytotoxicity Studies

Aurachin D's ability to significantly depolarize the mitochondrial membrane potential in human cells makes it a valuable probe for studying mitochondrial dysfunction and its role in cytotoxicity [6]. Its superior activity compared to shorter-chain analogues highlights its utility in structure-activity relationship studies focused on mitochondrial targeting and the induction of apoptosis.

Antibacterial Target Validation in Gram-Positive Bacteria

Aurachin D's known activity against Gram-positive bacteria, including its ability to block NADH oxidation in submitochondrial particles, positions it as a useful tool for validating new antibacterial targets within the respiratory chain [7]. Its established mechanism of action provides a reliable benchmark for assessing the efficacy of novel inhibitors and for exploring synergistic effects with other antibiotics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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